molecular formula C6H6Br2ClN B13968046 2-Bromo-5-chlorobenzenamine hydrobromide

2-Bromo-5-chlorobenzenamine hydrobromide

Cat. No.: B13968046
M. Wt: 287.38 g/mol
InChI Key: YBJPPDBRIJGAST-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzenamine hydrobromide is a chemical compound with the molecular formula C6H6Br2ClN. It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-5-chlorobenzenamine hydrobromide involves several steps. One common method is the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, followed by hydrolysis to form 5-bromo-2-chlorobenzoate. This intermediate is then reacted with protonic acid to yield 5-bromo-2-chlorobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. For example, using dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst can achieve high selectivity and yield while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorobenzenamine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, protonic acids, and catalysts like iron trifluoromethanesulfonate. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include 5-bromo-2-chlorobenzoic acid and its derivatives, which are valuable intermediates in various chemical syntheses .

Scientific Research Applications

2-Bromo-5-chlorobenzenamine hydrobromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound can be used in studies involving molecular interactions and biological pathways.

    Medicine: While not used directly as a drug, it serves as a precursor in the synthesis of pharmaceutical intermediates.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorobenzenamine hydrobromide involves its interaction with specific molecular targets. It can undergo nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. This reaction is often accompanied by oxidation of the intermediates by molecular oxygen .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorobenzonitrile
  • 5-Bromo-2-chlorobenzoic acid
  • 2-Bromo-1-ethylpyridinium bromide

Uniqueness

2-Bromo-5-chlorobenzenamine hydrobromide is unique due to its specific bromination and chlorination pattern, which makes it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, including substitution and oxidation, further enhances its versatility in scientific research .

Properties

Molecular Formula

C6H6Br2ClN

Molecular Weight

287.38 g/mol

IUPAC Name

2-bromo-5-chloroaniline;hydrobromide

InChI

InChI=1S/C6H5BrClN.BrH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,9H2;1H

InChI Key

YBJPPDBRIJGAST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)Br.Br

Origin of Product

United States

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